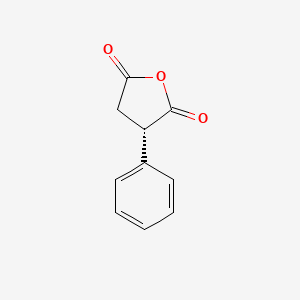

(S)-3-Phenyldihydrofuran-2,5-dione

概要

説明

(S)-3-Phenyldihydrofuran-2,5-dione is an organic compound characterized by a furan ring fused with a phenyl group and a dione functionality. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways.

準備方法

Synthetic Routes and Reaction Conditions

Classical Synthesis: One common method involves the cyclization of phenyl-substituted dicarboxylic acids under acidic conditions. This reaction typically requires a strong acid like sulfuric acid to facilitate the cyclization process.

Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to ensure the formation of the (S)-enantiomer. This method often involves the use of chiral ligands in metal-catalyzed reactions.

Industrial Production Methods

Industrial production of (S)-3-Phenyldihydrofuran-2,5-dione often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps.

化学反応の分析

Types of Reactions

Oxidation: (S)-3-Phenyldihydrofuran-2,5-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound typically involves the use of reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of diols or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or diols.

Substitution: Formation of substituted furan derivatives.

科学的研究の応用

Chemistry

In organic synthesis, (S)-3-Phenyldihydrofuran-2,5-dione serves as a versatile intermediate for the construction of complex molecules

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving furan derivatives. Its reactivity and stability make it an ideal substrate for investigating enzyme mechanisms and kinetics.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its derivatives have shown promise in the development of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound is utilized in the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a key component in the production of high-performance materials.

作用機序

The mechanism of action of (S)-3-Phenyldihydrofuran-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity is largely influenced by the electronic properties of the furan ring and the phenyl group, which facilitate its binding to active sites and subsequent chemical transformations.

類似化合物との比較

Similar Compounds

3-Phenyldihydrofuran-2,5-dione: Lacks the (S)-configuration, leading to different stereochemical properties.

3-Methyl-3-phenyldihydrofuran-2,5-dione: Contains a methyl group, altering its reactivity and physical properties.

3-Phenylfuran-2,5-dione: Lacks the dihydro functionality, resulting in different chemical behavior.

Uniqueness

(S)-3-Phenyldihydrofuran-2,5-dione is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This stereochemical specificity is crucial in applications requiring precise molecular recognition and binding.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial advancements.

生物活性

(S)-3-Phenyldihydrofuran-2,5-dione, also known as 3-phenylfuran-2,5-dione, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula: CHO

- Molecular Weight: 174.15 g/mol

- CAS Number: 36122-35-7

The compound features a furan ring with two carbonyl groups at the 2 and 5 positions and a phenyl group at the 3 position, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial growth.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. It has shown cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .

A detailed study highlighted that treatment with this compound resulted in significant reductions in cell viability and proliferation rates in these cancer models. The compound was found to interfere with cell cycle progression, leading to G1 phase arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activities. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in metabolic pathways critical for cell survival.

- Apoptosis Induction: By activating apoptotic pathways, it triggers programmed cell death in malignant cells.

- Cytokine Modulation: It reduces the expression of inflammatory mediators, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

特性

IUPAC Name |

(3S)-3-phenyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFKMLFDDYWABF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)OC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。